6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amino groups during multi-step synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols or amines, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions . This protection-deprotection strategy is crucial in multi-step organic syntheses, particularly in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-butoxycarbonyl-L-alanine: Similar in structure and function, used for protecting amino groups in various synthetic processes.
Uniqueness
6-((Tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a tetrahydronaphthalene carboxylic acid moiety. This unique combination allows for specific applications in the synthesis of complex organic molecules and the study of biochemical processes .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFCRMTSFYSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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